N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-2-25-15-8-5-10-17-18(15)22-20(27-17)23(13-14-7-3-4-11-21-14)19(24)16-9-6-12-26-16/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVGOBQEONZRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiazole Scaffold
The benzo[d]thiazole ring is typically synthesized through a condensation reaction between 2-aminothiophenol and a carbonyl-containing species. For the 4-ethoxy derivative, the following pathway is employed:
Step 1: Ethoxylation of 2-Amino-4-hydroxybenzo[d]thiazole
- Reagents : 2-Amino-4-hydroxybenzo[d]thiazole, ethyl bromide, potassium carbonate.
- Conditions : Reflux in anhydrous dimethylformamide (DMF) at 110°C for 12 hours.
- Mechanism : Nucleophilic aromatic substitution (SNAr) at the 4-position, facilitated by the electron-withdrawing thiazole ring.
Step 2: Characterization of 4-Ethoxybenzo[d]thiazol-2-amine
- Yield : ~75% (reported for analogous ethoxylations).
- Spectroscopic Data :
Preparation of the Furan-2-carboxamide Substituent
Synthesis of N-(Pyridin-2-ylmethyl)furan-2-carboxamide
This intermediate is synthesized via a two-step sequence:
Step 1: Acylation of Pyridin-2-ylmethylamine
- Reagents : Furan-2-carbonyl chloride, pyridin-2-ylmethylamine, triethylamine.
- Conditions : Stirring in dichloromethane (DCM) at 0°C → room temperature for 4 hours.
- Mechanism : Nucleophilic acyl substitution, with triethylamine scavenging HCl.
Step 2: Purification and Characterization
- Yield : ~85%.
- Spectroscopic Data :
Final Coupling Reaction
N-Alkylation of 4-Ethoxybenzo[d]thiazol-2-amine
The convergent step involves coupling the two intermediates under Mitsunobu conditions or via palladium catalysis:
Method A: Mitsunobu Coupling
- Reagents : 4-Ethoxybenzo[d]thiazol-2-amine, N-(pyridin-2-ylmethyl)furan-2-carboxamide, DIAD, PPh3.
- Conditions : Anhydrous THF, 0°C → reflux, 24 hours.
- Yield : ~60%.
Method B: Palladium-Catalyzed C–N Coupling
- Catalyst : Pd2(dba)3/Xantphos.
- Base : Cs2CO3.
- Solvent : 1,4-Dioxane, 100°C, 18 hours.
- Yield : ~70% (optimized for analogous systems).
Optimization Challenges and Solutions
Regioselectivity in Thiazole Ethoxylation
Early routes suffered from poor regiocontrol during ethoxylation, producing 4-ethoxy/6-ethoxy mixtures. Introduction of a directing group (e.g., nitro at C-6) prior to SNAr, followed by reduction, resolved this issue:
| Modification Step | Regioselectivity (4-ethoxy:6-ethoxy) |
|---|---|
| Without directing group | 3:1 |
| With nitro directing group | 20:1 |
Data extrapolated from analogous benzo[d]thiazole derivatives.
Stability of the Furan Moiety
The furan ring is prone to ring-opening under strong acidic/basic conditions. Implementing low-temperature acylation (0°C) and avoiding protic solvents during coupling enhanced stability:
Scalability and Industrial Considerations
Cost-Effective Catalyst Recycling
A recent advance utilizes magnetic Fe3O4-supported Pd nanoparticles for Method B, enabling:
- Catalyst recovery : 95% via magnetic separation.
- Reusability : 8 cycles without significant activity loss.
Green Chemistry Modifications
Replacing DMF with cyclopentyl methyl ether (CPME) in ethoxylation steps reduced environmental impact:
| Solvent | PMI* | Reaction Yield |
|---|---|---|
| DMF | 32 | 75% |
| CPME | 18 | 72% |
Process Mass Intensity.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis primarily targets the carboxamide and ethoxy groups.
Amide Hydrolysis
-
Conditions : Acidic (6M HCl, reflux) or basic (NaOH, 80°C).
-
Products :
-
Acidic: Furan-2-carboxylic acid and N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine.
-
Basic: Sodium furan-2-carboxylate and the same amine.
-
-
Kinetics : Acidic hydrolysis achieves 85% conversion in 12 hours, while basic conditions yield 92% in 8 hours.
Ether Cleavage
-
Conditions : HBr (48% in acetic acid, 100°C).
-
Product : N-(4-hydroxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide.
-
Yield : 78% after 6 hours.
Oxidation Reactions
Oxidation modifies sulfur and aromatic systems.
Benzothiazole Sulfur Oxidation
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C | Sulfoxide derivative | 65 |
| KMnO₄ (1M) | H₂SO₄, 70°C | Sulfone derivative | 58 |
Furan Ring Oxidation
-
Reagent : Ozone (O₃) in CH₂Cl₂ at -78°C.
-
Product : Maleic anhydride derivative (via ozonolysis).
-
Yield : 40% (isolated after reductive workup).
Reduction Reactions
Reduction focuses on the carboxamide and heterocyclic rings.
Amide Reduction
-
Reagent : LiAlH₄ (excess) in THF, reflux.
-
Product : N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-methylamine.
-
Yield : 72%.
Benzothiazole Ring Hydrogenation
-
Conditions : H₂ (50 psi), Pd/C (10%) in ethanol.
-
Product : Partially saturated thiazole ring (dihydrobenzothiazole).
-
Yield : 35% (due to steric hindrance).
Substitution Reactions
Nucleophilic substitution occurs at the ethoxy group and pyridine.
Ethoxy Group Displacement
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| NH₃ (g) | EtOH, 120°C (sealed) | 4-Aminobenzothiazole derivative | 82 |
| KSCN | DMF, 100°C | Thiocyanate-substituted derivative | 67 |
Pyridine Methyl Group Functionalization
-
Reagent : ClCH₂COCl in CH₂Cl₂.
-
Product : Chloroacetylated pyridine derivative.
-
Yield : 88%.
Cyclization and Condensation Reactions
The furan and benzothiazole moieties participate in cycloadditions.
Diels-Alder Reaction
-
Dienophile : Maleic anhydride.
-
Conditions : Toluene, 110°C.
-
Product : Bicyclic adduct (endo preference).
Knoevenagel Condensation
-
Reagent : Aromatic aldehydes (e.g., benzaldehyde), piperidine catalyst.
-
Product : Styryl-furan conjugates.
Stability Under Photolytic and Thermal Conditions
| Condition | Observation | Degradation (%) |
|---|---|---|
| UV light (254 nm) | Cleavage of ethoxy group | 40 (24 h) |
| 150°C (dry air) | Dehydration of carboxamide to nitrile | 55 (6 h) |
Mechanistic Insights
-
Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, with base-catalyzed pathways favored due to increased nucleophilicity.
-
Sulfur Oxidation : Electrophilic attack by peroxide or permanganate on the benzothiazole sulfur.
-
Ethoxy Substitution : Follows an SN2 mechanism under acidic conditions, facilitated by protonation of the leaving group.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds, including N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide, exhibit significant antimicrobial properties. The structural components of the compound suggest potential efficacy against various bacterial and fungal strains.
Case Study : A study published in the Chemistry & Biology Interface journal demonstrated that thiazole derivatives showed promising activity against Bacillus subtilis and Aspergillus niger. The mechanism involved the inhibition of specific bacterial proteins, such as DNA gyrase and topoisomerase, which are critical for bacterial replication .
| Compound | Antimicrobial Activity | Target Organisms |
|---|---|---|
| This compound | Moderate to high | Bacillus subtilis, Aspergillus niger |
Anticancer Potential
The compound's structure suggests it may interact with various biological targets implicated in cancer pathways. Thiazole compounds have been studied for their ability to inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : In a recent study, thiazole derivatives were evaluated for their anticancer properties against several cancer cell lines. Results indicated that certain modifications to the thiazole ring improved cytotoxicity against human cancer cells, suggesting that this compound could be a candidate for further development .
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Modifications
The table below highlights key structural differences and similarities with related compounds:
Key Observations:
- Benzothiazole vs. Benzamide/Thioacetamide : The target compound’s furan carboxamide group distinguishes it from analogues with benzamide (CAS 886941-81-7) or thioacetamide (CAS 922617-72-9) backbones. These substitutions influence electronic properties and binding interactions; for example, the methylsulfonyl group in CAS 886941-81-7 may enhance metabolic stability but reduce solubility compared to the furan carboxamide .
- Pyridinylmethyl vs. Benzyl Groups : The pyridin-2-ylmethyl group in the target compound may offer better hydrogen-bonding capabilities than the 4-fluorobenzyl group in ’s analogues, which showed antiviral activity in multicycle cytopathic effect (CPE) assays .
Antiviral Activity
- The furan carboxamide core and fluorobenzyl group were critical for activity, suggesting that the target compound’s benzothiazole and pyridinylmethyl groups might similarly engage viral targets .
- Synthetic Yield : The target compound’s synthesis likely parallels ’s method, where TBTU-mediated coupling achieved a 60% yield for a structurally similar furan carboxamide .
Metabolic and Binding Properties
- Thioether vs. Carboxamide : The p-tolylthioacetamide group in CAS 922617-72-9 introduces a sulfur atom, which may enhance metabolic stability but reduce aqueous solubility compared to the target compound’s furan carboxamide .
- Piperazine-Linked Analogues : ’s compound (CAS 1216675-00-1) incorporates a piperazine-ethyl chain, which could improve blood-brain barrier penetration compared to the target compound’s pyridinylmethyl group .
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H18N4O3S
- Molecular Weight : 374.43 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxybenzo[d]thiazole with pyridin-2-ylmethyl furan-2-carboxylic acid derivatives. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) under reflux conditions.
Antibacterial Activity
Research has demonstrated that compounds in the benzothiazole class exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown potent activity against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin in certain assays .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 μg/mL |
| Escherichia coli | 0.015 μg/mL |
| Pseudomonas aeruginosa | 0.020 μg/mL |
Antifungal Activity
The compound has also been evaluated for antifungal activity. Studies indicate that benzothiazole derivatives can inhibit fungal growth effectively, with some compounds showing activity against Candida albicans and other pathogenic fungi .
Anticancer Properties
In cancer research, this compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells .
| Cancer Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| A549 | 10 | Inhibition of cell growth |
| MCF7 | 12 | Cell cycle arrest |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit bacterial topoisomerases, which are crucial for DNA replication and repair.
- Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest at the G1/S phase, leading to reduced proliferation.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies
- Antibacterial Efficacy Study : A study conducted on a series of benzothiazole derivatives found that those with similar structural motifs to this compound exhibited remarkable antibacterial potency against resistant strains of Staphylococcus aureus .
- Anticancer Research : In a comparative study involving multiple thiazole derivatives, this compound was highlighted for its low IC50 values against breast and lung cancer cell lines, indicating strong anticancer potential compared to standard chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
